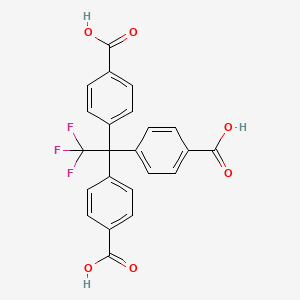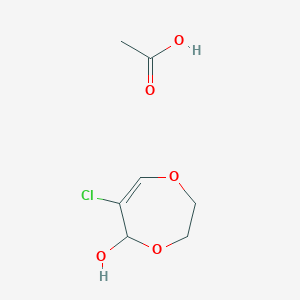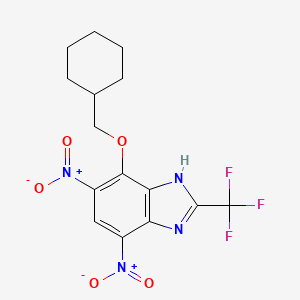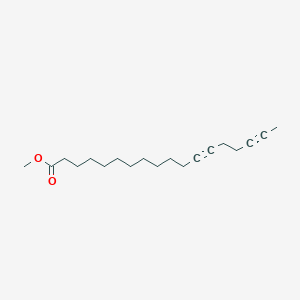![molecular formula C14H21NO7 B14602831 N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]-3,4,5-trimethoxybenzamide CAS No. 61206-65-3](/img/structure/B14602831.png)
N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]-3,4,5-trimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]-3,4,5-trimethoxybenzamide is a chemical compound with a complex structure that includes multiple hydroxyl groups and methoxy groups attached to a benzamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]-3,4,5-trimethoxybenzamide typically involves the reaction of 3,4,5-trimethoxybenzoic acid with 1,3-dihydroxy-2-(hydroxymethyl)propane. The reaction is carried out under controlled conditions, often using a dehydrating agent to facilitate the formation of the amide bond. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the product is typically subjected to rigorous quality control measures to meet industry standards.
Análisis De Reacciones Químicas
Types of Reactions
N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce primary or secondary alcohols.
Aplicaciones Científicas De Investigación
N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]-3,4,5-trimethoxybenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic effects and use in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]-3,4,5-trimethoxybenzamide exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
N-[Tris(hydroxymethyl)methyl]acrylamide: Similar in structure but with different functional groups.
2-Acrylamido-2-hydroxymethyl-1,3-propanediol: Shares the hydroxymethyl and dihydroxypropane moieties.
Uniqueness
N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]-3,4,5-trimethoxybenzamide is unique due to the presence of both hydroxyl and methoxy groups, which confer distinct chemical properties and reactivity
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
61206-65-3 |
|---|---|
Fórmula molecular |
C14H21NO7 |
Peso molecular |
315.32 g/mol |
Nombre IUPAC |
N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C14H21NO7/c1-20-10-4-9(5-11(21-2)12(10)22-3)13(19)15-14(6-16,7-17)8-18/h4-5,16-18H,6-8H2,1-3H3,(H,15,19) |
Clave InChI |
BQIJZZOETCUKBG-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)C(=O)NC(CO)(CO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3,6-Diphenyl-4-(pyridin-3-yl)-2H-furo[3,2-b]pyrrole-2,5(4H)-dione](/img/structure/B14602754.png)
![1-(4-Chlorophenyl)-4-[4-(2-hydroxyethyl)piperazin-1-YL]butan-1-one](/img/structure/B14602764.png)





![3-[(Phenoxycarbonyl)amino]phenyl carbonochloridate](/img/structure/B14602798.png)

![N-[(2-Ethoxyethoxy)methyl]-1,3-dithietan-2-imine](/img/structure/B14602812.png)

![1-Nonanone, 1-[7-(3-methylhexyl)-9H-fluoren-2-yl]-](/img/structure/B14602835.png)
